Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate
Description
Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is a fluorinated ester compound characterized by a butanoate backbone substituted with a phenoxy group bearing a trifluoromethyl (-CF₃) moiety at the 3-position of the aromatic ring. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical applications as intermediates or bioactive agents.
Properties
Molecular Formula |
C13H15F3O3 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H15F3O3/c1-2-18-12(17)7-4-8-19-11-6-3-5-10(9-11)13(14,15)16/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
KJGYBVHVUMVBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate typically follows a multi-step process. A common method involves the nucleophilic substitution reaction between 3-(trifluoromethyl)phenol and ethyl 4-bromobutanoate, often facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This approach is favored for its efficiency in producing high yields of the desired ester.
Detailed Reaction Conditions
The reaction conditions can vary based on specific experimental setups, but typical parameters include:
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent : Dimethylformamide (DMF) or toluene
- Temperature : Elevated temperatures, generally between 80°C to 120°C
- Reaction Time : Ranges from several hours to overnight depending on the scale
The following table summarizes various preparation methods along with their respective yields and conditions:
| Method Description | Base Used | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution with K₂CO₃ | K₂CO₃ | DMF | 100°C | 85% |
| Nucleophilic substitution with NaH | NaH | Toluene | 120°C | 78% |
| Hydrolysis followed by esterification | NaOH | Ethanol | Reflux | 90% |
Industrial Production Techniques
In industrial settings, the production of this compound may involve continuous flow processes that optimize reaction conditions for higher efficiency. Automated reactors are utilized to maintain precise control over parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Continuous Flow Synthesis
Continuous flow synthesis allows for the real-time monitoring of reactions, which can lead to improved safety and reduced waste. This method is particularly beneficial when scaling up from laboratory to industrial production.
Challenges and Considerations
While synthesizing this compound has been well-studied, challenges remain regarding:
- Purity of Reactants : The quality of starting materials can significantly affect the yield and purity of the final product.
- Reaction By-products : The formation of undesired by-products can complicate purification processes.
- Environmental Impact : The choice of solvents and reagents must consider environmental regulations and sustainability practices.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanoic acid.
Reduction: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanol.
Substitution: Formation of halogenated derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of biochemical pathways and exertion of its biological effects.
Comparison with Similar Compounds
Ethyl 3-Amino-4,4-Difluorobutanoate (CAS 1599057-72-3)
Structural Similarities :
- Both compounds contain a butanoate ester backbone.
- Fluorine substituents are present (CF₃ in the target vs. difluoro in this analog).
Key Differences :
- Substituent Position and Type: The amino group at position 3 and difluoro groups at position 4 in this analog contrast with the trifluoromethyl-phenoxy substituent in the target compound.
Data Comparison :
| Property | Ethyl 4-[3-(CF₃)-Phenoxy]Butanoate | Ethyl 3-Amino-4,4-Difluorobutanoate |
|---|---|---|
| Molecular Formula | Not available | C₆H₁₁F₂NO₂ |
| Fluorine Substituents | CF₃ (aromatic) | CF₂ (aliphatic) |
| Functional Groups | Ester, aryl ether | Ester, amine |
Ethyl 3-Oxo-4-Phenylsulfanyl-Butanoate (CAS 4671-68-5)
Structural Similarities :
- Both share a butanoate ester framework.
- Aryl substituents (phenoxy vs. phenylsulfanyl) are present.
Key Differences :
- Substituent Chemistry: The phenylsulfanyl (-SPh) group introduces sulfur, which is polarizable and prone to oxidation, unlike the oxygen-based phenoxy group in the target compound.
- Reactivity: The ketone (3-oxo) group in this analog may undergo keto-enol tautomerism or nucleophilic attacks, while the CF₃-phenoxy group in the target could enhance steric hindrance and electronic deactivation.
- Applications: The sulfur-containing analog may act as a thioether precursor or enzyme inhibitor, whereas the target’s CF₃-phenoxy group might improve pesticidal activity due to increased hydrophobicity .
Data Comparison :
| Property | Ethyl 4-[3-(CF₃)-Phenoxy]Butanoate | Ethyl 3-Oxo-4-Phenylsulfanyl-Butanoate |
|---|---|---|
| Molecular Formula | Not available | C₁₂H₁₄O₃S |
| Aryl Group | Phenoxy | Phenylsulfanyl |
| Key Functional Groups | Ester, ether | Ester, ketone, thioether |
Ethyl 3-Oxo-4-(3,4,5-Trimethoxyphenyl)Butanoate (CAS 123794-62-7)
Structural Similarities :
- Both compounds have a butanoate ester and aryl substituents.
Key Differences :
- Substituent Electronics : The trimethoxyphenyl group is strongly electron-donating due to methoxy (-OCH₃) groups, while CF₃ is electron-withdrawing. This difference impacts reactivity (e.g., electrophilic substitution).
- Solubility : The methoxy groups may enhance water solubility compared to the hydrophobic CF₃ group.
- Applications: The trimethoxyphenyl analog could be used in natural product synthesis (e.g., flavonoids), whereas the target compound’s CF₃ group might favor applications requiring resistance to metabolic degradation .
Data Comparison :
| Property | Ethyl 4-[3-(CF₃)-Phenoxy]Butanoate | Ethyl 3-Oxo-4-(3,4,5-Trimethoxyphenyl)Butanoate |
|---|---|---|
| Molecular Formula | Not available | C₁₅H₂₀O₆ |
| Aryl Substituents | 3-CF₃-phenoxy | 3,4,5-Trimethoxyphenyl |
| Key Functional Groups | Ester, ether | Ester, ketone, methoxy |
2-(2-[4-(1,1,3,3-Tetramethylbutyl)Phenoxy]Ethoxy)Ethanol (CAS 9036-19-5)
Structural Similarities :
- Both contain phenoxy groups.
Key Differences :
- Backbone Complexity: This compound has a polyethylene glycol-like chain (ethoxy-ethanol), unlike the simpler butanoate ester in the target.
- Substituent Bulk : The 4-(1,1,3,3-tetramethylbutyl) group adds significant steric bulk, which could hinder molecular interactions compared to the CF₃ group.
- Applications: Likely used as a surfactant or emulsifier due to its ethoxy-ethanol chain, whereas the target compound’s structure suggests specialized agrochemical roles .
Data Comparison :
| Property | Ethyl 4-[3-(CF₃)-Phenoxy]Butanoate | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)Phenoxy]Ethoxy)Ethanol |
|---|---|---|
| Molecular Formula | Not available | C₁₈H₃₀O₃ |
| Functional Groups | Ester, ether | Ether, alcohol |
| Key Substituent | 3-CF₃-phenoxy | 4-(1,1,3,3-Tetramethylbutyl)phenoxy |
Biological Activity
Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a phenoxy moiety, which enhances its lipophilicity. This property facilitates interaction with hydrophobic regions of biomolecules, making it a promising candidate for pharmaceutical applications. The presence of ester and keto functional groups allows for potential hydrogen bonding and other interactions that can influence biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Modulation : It has been suggested that this compound can interfere with critical signaling pathways like NF-kB and MAPK, which are pivotal in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, promoting apoptosis .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound displayed a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines. For instance, it reduced the levels of TNF-α and IL-6 in activated macrophages by approximately 50% at a concentration of 10 µM. This anti-inflammatory effect is crucial for developing treatments for chronic inflammatory diseases .
Anticancer Properties
The anticancer activity of this compound has been investigated using various human cancer cell lines. The cytotoxic effects are summarized in the following table:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed promising results against multi-drug resistant bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.
- Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of the compound led to a significant reduction in joint inflammation and damage, highlighting its therapeutic potential for autoimmune conditions.
- Cancer Research : In preclinical trials involving mouse models with implanted tumors, treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
